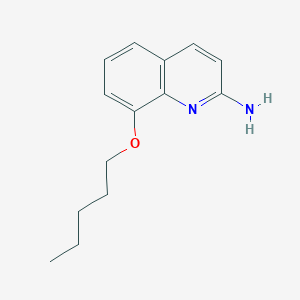

8-Pentyloxy-quinolin-2-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

8-pentoxyquinolin-2-amine |

InChI |

InChI=1S/C14H18N2O/c1-2-3-4-10-17-12-7-5-6-11-8-9-13(15)16-14(11)12/h5-9H,2-4,10H2,1H3,(H2,15,16) |

InChI Key |

CTMPUINXCIZFAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC2=C1N=C(C=C2)N |

Origin of Product |

United States |

Investigations into the Biological Activities and Molecular Mechanisms of 8 Pentyloxy Quinolin 2 Ylamine

Modulation of Receptor Systems: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonism

8-Pentyloxy-quinolin-2-ylamine has been identified as an antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a G-protein coupled receptor predominantly expressed in the brain. MCHr1 and its endogenous ligand, melanin-concentrating hormone (MCH), are key players in the regulation of feeding behavior and energy balance, making MCHr1 antagonists a subject of research for potential therapeutic applications.

Mechanistic Insights into Ligand-Receptor Binding Interactions (In Vitro Studies)

In vitro binding assays have been crucial in quantifying the affinity of this compound for the MCHr1. Studies have reported its ability to displace radiolabeled MCH from the receptor, with a determined IC50 value of 580 nM. This indicates a moderate to potent binding affinity.

Elucidation of Downstream Signaling Pathway Interruption (In Vitro Studies)

The antagonism of MCHr1 by this compound and its analogues has been shown to effectively interrupt the downstream signaling cascades initiated by MCH binding. MCHr1 is known to couple to multiple G-proteins, including Gαi and Gαq, leading to the inhibition of adenylyl cyclase and the stimulation of phospholipase C, respectively. The latter results in an increase in intracellular calcium (Ca2+) levels.

In vitro functional assays have demonstrated that compounds from the 2-amino-8-alkoxy quinoline (B57606) series are capable of antagonizing the MCH-induced release of intracellular Ca2+. nih.gov This inhibition of Ca2+ mobilization serves as a direct functional readout of the compound's ability to block receptor activation and subsequent downstream signaling events. The interruption of these pathways is the molecular basis for the physiological effects observed with MCHr1 antagonism.

Exploration of Other Potential Biological Modulations (In Vitro)

While the primary focus of research on this compound has been its MCHr1 antagonism, the broader quinoline scaffold is known to interact with a variety of biological targets. However, specific in vitro data for this compound in these other contexts is limited.

Enzyme Inhibition Studies and Kinetic Analysis

There is a lack of specific published studies investigating the direct inhibitory effects of this compound on various enzymes. However, the broader class of quinoline derivatives has been explored for its enzyme inhibitory potential against a range of targets. For instance, certain quinoline-based compounds have been shown to inhibit enzymes such as α-glucosidase, with some derivatives exhibiting non-competitive inhibition kinetics. nih.gov Other studies on quinoline derivatives have reported inhibitory activity against cyclooxygenase (COX) enzymes and various protein kinases. biointerfaceresearch.comnih.gov It is plausible that this compound could exhibit inhibitory activity against certain enzymes, but this remains to be experimentally verified through dedicated in vitro enzyme inhibition assays and kinetic analyses.

Interactions with Cellular Components and Biomolecules

Specific in vitro studies detailing the interactions of this compound with other cellular components and biomolecules are not extensively documented in the scientific literature. The 2-aminoquinoline (B145021) scaffold, however, has been investigated in other contexts. For example, some 2-aminoquinoline derivatives have been studied as ligands for Src Homology 3 (SH3) domains, which are protein-protein interaction modules. adelaide.edu.au Furthermore, aminoquinolines are known to have DNA-intercalating properties and can affect cellular processes such as autophagy and cell cycle progression. nih.gov Whether this compound shares these properties would require specific in vitro investigation.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies on the 2-amino-8-alkoxyquinoline series have provided valuable insights into the structural requirements for potent MCHr1 antagonism. These studies have systematically explored the impact of modifications at various positions of the quinoline scaffold.

A key finding from these studies is the importance of the alkoxy substituent at the 8-position for binding affinity. Variations in the length and branching of this alkyl chain have been shown to significantly influence potency. The pentyloxy group in this compound represents one such variation that has been found to be favorable for MCHr1 binding.

Further SAR studies have demonstrated that modifications to the 2-amino group and substitutions on the quinoline ring can also modulate both binding affinity and functional activity. For instance, the introduction of cyclic diamine moieties has been explored to optimize the orientation of the molecule within the receptor's binding pocket. researchgate.net These studies have led to the identification of analogues with single-digit nanomolar antagonism of MCHr1-mediated Ca2+ release. nih.gov The collective findings from these SAR investigations are instrumental in the rational design of novel and more potent MCHr1 antagonists based on the 2-amino-8-alkoxyquinoline scaffold.

Impact of Pentyl Chain Modifications on Activity

The structure-activity relationship of quinoline derivatives is significantly influenced by the nature of the alkoxy side chain. While direct studies on the modification of the pentyl chain in this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, in the context of antimalarial 8-aminoquinolines, the length and branching of the alkyl chain attached to the amino group at the 8-position are critical determinants of curative activity. Studies have shown that a branched alkyl chain of four to five carbons in length between the 8-amino group and a terminal amino group is often favorable for activity. nih.govnih.gov

Furthermore, the lipophilicity conferred by the alkyl chain can play a crucial role in the compound's pharmacokinetic and pharmacodynamic properties. Altering the length of the pentyl chain—for example, by shortening it to a butyl or lengthening it to a hexyl group—could modulate the compound's ability to cross biological membranes, thereby affecting its bioavailability and target engagement. The introduction of branching or unsaturation within the pentyl chain could also lead to changes in metabolic stability and potency.

Research on other quinoline derivatives has demonstrated that the length of a methylene side chain can impact inhibitory potency against certain enzymes. For example, in a series of morpholine-bearing quinoline derivatives, those with a 2-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers. nih.gov This suggests that even subtle changes to the alkyl chain can have a profound effect on biological activity.

Table 1: Hypothetical Impact of Pentyl Chain Modifications on Biological Activity of this compound Analogs

| Modification of Pentyl Chain | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity | Rationale based on Analogous Compounds |

| Shortening the chain (e.g., Butoxy) | Decrease | May alter membrane permeability and target binding. | Chain length is a key determinant of activity in other quinoline derivatives. nih.gov |

| Lengthening the chain (e.g., Hexyloxy) | Increase | Could enhance affinity for lipophilic binding pockets. | Longer alkyl spacers can improve potency in some 4-aminoquinolines. nih.gov |

| Introducing branching (e.g., Isopentyloxy) | Increase | May improve metabolic stability and potency. | Branched alkyl chains are favorable in some 8-aminoquinoline (B160924) antimalarials. nih.govnih.gov |

| Introducing unsaturation (e.g., Pentenyloxy) | Minor change | Could alter conformation and interaction with target. | Modifications to the linker can significantly affect activity. nih.gov |

This table is generated based on structure-activity relationships observed in related quinoline compounds and represents predicted outcomes.

Influence of Substitutions on the Quinoline Ring

Substitutions on the quinoline ring of 8-aminoquinoline derivatives have been extensively studied and have been shown to have a profound impact on their biological activity. For antimalarial 8-aminoquinolines, a methoxy group at the 6-position is often considered necessary for optimal activity. slideshare.net The introduction of other substituents can either enhance or diminish the compound's efficacy.

For example, the addition of a methyl group at the 4-position or an alkoxy or fluoro group at the 5-position has been shown to have a favorable impact on the antimalarial activity of 8-aminoquinolines. nih.govnih.gov Specifically, compounds bearing a 5-pentyloxy group have demonstrated potent antimalarial activity. acs.org This highlights the potential of the 8-pentyloxy moiety in the target compound for contributing to biological effects.

Conversely, substitutions at other positions can be detrimental to activity. For instance, the introduction of groups at the 7-position of the quinoline ring generally leads to a loss of antimalarial activity. who.int The electronic properties of the substituents also play a role; electron-donating groups are thought to favor π–π interactions with biological targets. nih.gov

The nature and position of substituents can also influence the compound's selectivity for different biological targets and its toxicological profile. For example, in a series of quinoline-1,2,4-triazine hybrids, the position of substituents on the quinoline ring was a key determinant of their ability to inhibit β-hematin formation, a crucial process for the malaria parasite.

Table 2: Influence of Quinoline Ring Substitutions on the Activity of 8-Aminoquinoline Analogs

| Position of Substitution | Type of Substituent | Observed Effect on Antimalarial Activity | Reference |

| 4 | Methyl | Favorable | nih.govnih.gov |

| 5 | Alkoxy (including Pentyloxy) | Favorable | nih.govnih.govacs.org |

| 5 | Fluoro | Favorable | nih.govnih.gov |

| 6 | Methoxy | Generally necessary for optimal activity | slideshare.net |

| 7 | Various | Generally leads to loss of activity | who.int |

This table summarizes findings from studies on various 8-aminoquinoline derivatives and may not be directly predictive for this compound.

Computational and Theoretical Chemistry Studies of 8 Pentyloxy Quinolin 2 Ylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.gov These methods allow for the precise calculation of molecular geometries, energies, and various electronic properties that govern the chemical behavior of 8-Pentyloxy-quinolin-2-ylamine. scirp.org

The first step in a computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of both the quinoline (B57606) ring system and the flexible pentyloxy side chain.

Conformational analysis is particularly crucial for the pentyloxy group, which can adopt numerous spatial orientations due to rotation around its single bonds. lumenlearning.comscribd.com The study of the energetics between different rotational isomers (rotamers) helps in identifying the most stable conformers. lumenlearning.com It is expected that the lowest energy conformer would exhibit a staggered arrangement to minimize steric hindrance. scribd.com The flexibility of this chain can significantly influence the molecule's ability to interact with biological targets.

Illustrative Geometrical Parameters: While specific experimental data for this compound is not available, a DFT calculation would yield optimized parameters. For the quinoline core, these would be consistent with known heterocyclic structures, while the pentyloxy chain would exhibit standard C-C and C-O bond lengths and tetrahedral bond angles.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich amino-quinoline ring, indicating this region's susceptibility to electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic system, indicating its ability to accept electrons in reactions with nucleophiles.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Illustrative Data Table for Reactivity Descriptors:

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| EHOMO | - | -5.8 |

| ELUMO | - | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.6 |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 |

| Chemical Softness (S) | 1 / (2η) | 0.217 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.66 |

Beyond FMO analysis, quantum chemical calculations can predict a range of other descriptors that provide insight into the molecule's behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the oxygen of the pentyloxy group, making them potential hydrogen bond acceptors.

Other descriptors such as dipole moment, polarizability, and hyperpolarizability can also be calculated to understand the molecule's response to an external electric field, which is relevant for applications in nonlinear optics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtubitak.gov.tr This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

In a molecular docking study of this compound, the molecule would be docked into the active site of a specific protein target. The quinoline scaffold is a common motif in compounds targeting various receptors, including kinases and viral enzymes like HIV reverse transcriptase. nih.govtubitak.gov.tr The docking algorithm would explore various possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a force field that estimates the binding energy. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. sciencebiology.org

The pentyloxy chain would play a significant role in fitting into hydrophobic pockets within the receptor, while the amino-quinoline core could form specific hydrogen bonds or pi-pi stacking interactions.

Illustrative Data Table for Docking Results:

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| HIV Reverse Transcriptase (e.g., 4I2P) | -9.5 | LYS101, TRP229, TYR181 |

| p38 MAP Kinase (e.g., 1A9U) | -8.7 | LYS53, MET109, ASP168 |

A crucial output of molecular docking is the detailed visualization of the ligand-receptor complex, which allows for the identification of key amino acid residues that stabilize the binding. nih.gov These interactions can include:

Hydrogen Bonds: The 2-amino group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with polar residues like lysine, aspartic acid, or serine in the active site.

Hydrophobic Interactions: The pentyloxy chain and the quinoline ring itself can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and tryptophan. nih.gov

Pi-Pi Stacking: The aromatic quinoline ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Understanding these specific interactions is vital for the rational design of more potent and selective inhibitors, as modifications can be made to the ligand to enhance these favorable contacts. For instance, a study on quinoline derivatives as HIV reverse transcriptase inhibitors highlighted hydrogen bond interactions with LYS101 and hydrophobic interactions with TRP229 as being important for binding. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. mdpi.comwikipedia.org This technique could provide deep insights into the behavior of this compound, but no such studies have been reported.

Conformational Landscape Exploration

The flexibility of the pentyloxy chain and its interaction with the quinoline ring system suggests that this compound can adopt multiple three-dimensional shapes or conformations. ic.ac.uknih.govrsc.orgufms.br A comprehensive exploration of its conformational landscape would involve identifying the most stable low-energy conformers and the energy barriers between them. This information is crucial for understanding its molecular recognition properties and how it might interact with biological targets. Without dedicated computational studies, the preferred conformations of this specific molecule remain undetermined.

Ligand-Protein Complex Stability Over Time

A key application of MD simulations in drug discovery is to assess the stability of a potential drug molecule (a ligand) when it is bound to its protein target. researchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.comfrontiersin.org By simulating the ligand-protein complex over a period of nanoseconds or longer, researchers can observe the dynamics of their interaction, including the persistence of key binding interactions like hydrogen bonds and hydrophobic contacts. This analysis helps to predict the binding affinity and residence time of the ligand, which are critical parameters for its efficacy. As no protein targets for this compound have been identified or studied through this lens, there is no data on the stability of any such complex.

Virtual Screening Approaches for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.goviscientific.org Once a "hit" compound like this compound is identified, computational methods can be used to guide the synthesis of analogs with improved properties—a process known as lead optimization. researchgate.net This can involve exploring different substituents on the quinoline core or modifying the alkoxy chain to enhance potency, selectivity, or pharmacokinetic properties. The lack of initial screening data or identified biological targets for this compound means that no such lead optimization studies have been undertaken.

Advanced Applications and Materials Science Perspectives for Quinoline Derivatives

Quinoline (B57606) Derivatives in Organic Electronic Devices and Optoelectronics

The inherent aromatic and electronically tunable nature of the quinoline ring system makes it an attractive building block for materials used in organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Applications

Quinoline derivatives are widely investigated for their fluorescent properties and applications in OLEDs. The fluorescence of these compounds can be highly sensitive to their substitution pattern and environment. Studies on 8-alkoxyquinolines have shown that replacing the hydroxyl hydrogen of 8-hydroxyquinoline (B1678124) (a common ligand in OLEDs) with an alkyl group can enhance fluorescence intensity by preventing the excited-state proton transfer (ESPT) process, which is a known fluorescence quenching pathway. mdpi.com For instance, research has demonstrated that 8-octyloxyquinoline exhibits higher fluorescence intensity compared to 8-methoxyquinoline, suggesting that the length of the alkoxy chain can influence photophysical properties. mdpi.comsmolecule.com

The compound 8-Pentyloxy-quinolin-2-ylamine incorporates both an 8-alkoxy group and a 2-amino group. The amino group, being a strong electron donor, can further modulate the electronic structure and photoluminescent characteristics. While specific data for this compound is not extensively documented, the properties of related 8-alkoxyquinoline derivatives provide a basis for its potential as a fluorescent material. The pentyloxy group enhances lipophilicity, which can improve solubility in organic solvents used for device fabrication and influence film-forming properties. smolecule.com Derivatives of 8-aminoquinoline (B160924) have also been explored as precursors for materials in OLEDs, indicating the utility of this scaffold.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| 8-Methoxyquinoline | Methanol | 311 | 363 |

| 8-Octyloxyquinoline | Methanol | 312 | 363 |

| 8-Methoxyquinoline | Acetonitrile | 310 | 352 |

| 8-Octyloxyquinoline | Acetonitrile | 311 | 352 |

This table presents representative photophysical data for related 8-alkoxyquinoline compounds, illustrating the influence of the alkoxy substituent on their fluorescent properties. Data sourced from mdpi.com.

Photonic Materials and Photoswitches

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states using light, leading to changes in their physical and chemical properties. The quinoline moiety has been successfully incorporated into various photoswitch families. For example, azo-compounds containing quinoline (azoquinolines) have been developed as multi-responsive molecular switches that can be controlled by light, pH, and metal ions. rsc.orgtmc.edu

Furthermore, pyridine (B92270) and quinoline hydrazones have been systematically studied as high-performance "P-type" photoswitches, where extended π-conjugation in naphthoylquinoline hydrazones shifts absorption toward the visible spectrum while maintaining efficient photoswitching. acs.org Although some quinoline-based hemithioindigos showed diminished photoswitching performance, the research highlights the importance of the heterocyclic structure in tuning these properties. nih.gov The this compound structure could serve as a foundational scaffold for new photoswitches. The amino group provides a convenient handle for further chemical modification, allowing for the attachment of other photochromic units to create novel, functional photonic materials.

Integration into Nanomaterials and Mesostructures

The functionalization of nanomaterials with organic molecules allows for the creation of hybrid materials with tailored properties for sensing, imaging, and catalysis. rsc.org Quinoline derivatives are excellent candidates for surface functionalization due to their versatile chemical handles and inherent optical and chelating properties. rsc.orgresearchgate.netupatras.gr

The 2-amino group of this compound is a key feature for its potential integration into nanomaterials. This primary amine can be readily used for covalent attachment to the surface of various nanostructures, such as carbon dots, gold nanoparticles, or silica (B1680970) nanoparticles, through standard amide or imine coupling chemistries. rsc.orgmdpi.com For example, researchers have successfully functionalized carbon dots with quinoline derivatives to create fluorescent nanosensors for detecting metal ions like Zn²⁺ with high sensitivity and selectivity. rsc.orgresearchgate.net The large number of recognition units on the nanoparticle surface can amplify the sensor's response signal. rsc.orgresearchgate.net Similarly, multi-walled carbon nanotubes have been functionalized to create electrochemical sensors for detecting quinoline itself in environmental samples. mdpi.com The pentyloxy group on the this compound molecule could further influence the interaction of the resulting hybrid nanomaterial with its environment, particularly in biological or non-polar media.

Quinoline-Based Chemical Sensors and Probes for Analytical Applications

Quinoline derivatives are prominent in the design of chemical sensors, particularly for detecting metal ions. The nitrogen atom of the pyridine ring and a substituent at the 8-position can form a stable five-membered chelate ring with many metal ions. arkat-usa.orgrsc.org 8-Aminoquinoline is a classic ionophore used in sensors for ions such as Zn²⁺, Cu²⁺, and Ni²⁺. arkat-usa.orgrsc.org The binding of a metal ion often results in a distinct change in the molecule's optical properties, such as a "turn-on" fluorescence response, which forms the basis of detection. rsc.org

| Quinoline Scaffold | Target Analyte | Sensing Principle | Reference |

| 8-Aminoquinoline | Metal Ions (Zn²⁺, Cu²⁺) | Chelation-induced fluorescence | arkat-usa.org, rsc.org |

| 8-Alkoxyquinoline | Proteins (BSA) | Environment-sensitive fluorescence | nih.gov, rsc.org |

| Quinoline-functionalized C-dots | Metal Ions (Zn²⁺) | Fluorescence enhancement | rsc.org, researchgate.net |

| Aminoquinoline derivative | pH | Colorimetric & Fluorometric | rsc.org |

This table summarizes the use of various quinoline-based scaffolds in chemical sensing, highlighting the versatility of this compound class.

Exploration in Agrochemical Research (Beyond Efficacy and Safety)

The quinoline ring is a privileged structure found in numerous compounds with significant biological activity, including applications in agriculture. nih.gov Quinolone and quinoline derivatives are known to possess herbicidal, pesticidal, and fertilizing properties, making them a subject of ongoing research for developing next-generation agricultural solutions. nih.govresearchgate.net These compounds can help increase crop yields and resilience while reducing waste. nih.gov

While specific agrochemical studies involving this compound have not been reported, the general activity of the quinoline class suggests that it could be a valuable starting point for synthetic exploration. The structural features of this compound—the quinoline core, the amino group, and the alkoxy chain—can be systematically modified to create a library of new derivatives. These compounds could then be screened for novel activities, such as plant growth regulation or targeted pest control, contributing to the development of more sustainable agricultural practices.

Applications in Dye Chemistry and Pigment Development

Aminoquinolines are valuable intermediates in the synthesis of dyes and pigments. ontosight.aiontosight.ai The primary amino group is a reactive handle that can undergo diazotization and subsequent azo-coupling reactions to form highly colored azo dyes. saspublishers.comresearchgate.net Azo compounds are one of the largest and most versatile classes of organic colorants. saspublishers.com

The 2-amino group on this compound makes it a suitable precursor for creating novel quinolylazo dyes. By reacting it with various coupling components, a wide range of colors could be synthesized. The 8-pentyloxy group would likely influence the final properties of the dye, such as its hue, solubility in different media, and lightfastness. For example, new azo dyes have been synthesized from 8-aminoquinoline and coupled with moieties like calix rsc.orgresorcinarene or barbituric acid to create chelating dyes with high selectivity for specific metal ions or unique spectroscopic properties. saspublishers.comresearchgate.net Therefore, this compound represents a potentially useful building block for developing new functional dyes for textiles, pigments, or analytical reagents.

Future Research Directions and Outlook in Quinoline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions laying the foundation. nih.govmdpi.comthieme-connect.com However, these methods often suffer from harsh reaction conditions, limited substrate scope, and the use of toxic reagents. nih.govmdpi.com The future of quinoline synthesis, and by extension the synthesis of 8-Pentyloxy-quinolin-2-ylamine, lies in the development of more efficient, sustainable, and versatile methodologies.

Recent years have seen a surge in the use of transition-metal catalysis for quinoline synthesis, offering milder reaction conditions and greater functional group tolerance. mdpi.comrsc.org For a molecule like this compound, this could translate to more efficient routes that avoid the protection-deprotection steps often required for the sensitive amino and ether functionalities. Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for building molecular complexity in a single step, which is highly desirable for creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.netrsc.orgnih.gov The application of MCRs could enable the rapid and diverse synthesis of derivatives of this compound, facilitating the exploration of its chemical space.

Moreover, the principles of green chemistry are increasingly being integrated into synthetic protocols. rsc.org The use of microwave irradiation, ultrasound, and solvent-free reaction conditions can lead to significantly reduced reaction times and environmental impact. core.ac.ukrsc.org Future synthetic strategies for this compound and its analogues will likely leverage these green technologies to create more sustainable and cost-effective manufacturing processes.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Transition-Metal Catalysis | Milder reaction conditions, higher yields, broader functional group tolerance. mdpi.comrsc.org | Development of novel catalysts, exploration of C-H activation strategies. |

| Multicomponent Reactions (MCRs) | High atom economy, rapid generation of molecular diversity. researchgate.netrsc.orgnih.gov | Design of new MCRs for the one-pot synthesis of substituted 2-aminoquinolines. |

| Green Chemistry Approaches | Reduced reaction times, lower energy consumption, minimized waste. rsc.orgcore.ac.ukrsc.org | Application of microwave, ultrasound, and solvent-free conditions. |

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, where experimental data may be scarce, in silico methods can provide valuable predictive insights. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. ias.ac.inaip.orgbioline.org.br This understanding can guide the design of new derivatives with tailored electronic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical tools that can correlate the structural features of a series of compounds with their biological activity or physical properties. nih.govscispace.com By developing QSAR models for a library of 2-aminoquinolines, it would be possible to predict the potential biological activities of this compound and prioritize its synthesis and testing for specific applications. These computational models can significantly reduce the time and cost associated with experimental screening.

Furthermore, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. mdpi.com This can help in identifying potential therapeutic targets and in understanding the molecular basis of its activity.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and spectroscopic properties. ias.ac.inaip.org | Understanding of chemical behavior and guidance for synthetic modifications. |

| QSAR/QSPR | Prediction of biological activity and physicochemical properties. nih.govscispace.com | Prioritization of synthetic targets and efficient exploration of chemical space. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. mdpi.com | Hypothesis generation for mechanism of action and therapeutic applications. |

Exploration of Undiscovered Biological Target Spaces and Mechanisms (In Vitro)

The quinoline scaffold is a well-known pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govchemrj.orgrsc.orgijppronline.com While the biological profile of this compound is not yet established, its structural similarity to other bioactive 2-aminoquinolines suggests it could be a promising candidate for biological screening.

Future in vitro studies should focus on high-throughput screening against a diverse panel of biological targets to uncover novel activities. This could include screening against various cancer cell lines, microbial strains, and viral assays. The identification of novel biological targets for the 2-aminoquinoline (B145021) scaffold would be a significant advancement.

Once a biological activity is identified, detailed mechanistic studies will be crucial. This would involve a combination of biochemical and cell-based assays to elucidate the mechanism of action at the molecular level. For instance, if anticancer activity is observed, studies could investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways. Understanding the mechanism is key to optimizing the lead compound and developing more potent and selective analogues. The synthesis of new 2-aminoquinolines for Tec SH3 domain ligand binding studies highlights the potential for this class of compounds to interact with specific protein domains. rsc.org

Innovations in Materials Science Applications for Quinoline Scaffolds

Beyond their medicinal applications, quinoline derivatives are finding increasing use in materials science. chemrj.orgijppronline.com Their conjugated π-systems and ability to participate in intermolecular interactions make them attractive candidates for the development of functional organic materials. Quinolines have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and functional polymers. chemrj.orgbohrium.com

The unique structure of this compound, with its electron-donating amino and pentyloxy groups, could impart interesting photophysical properties. Future research could explore its potential as a building block for novel organic electronic materials. The synthesis and characterization of polymers and macrocycles containing the this compound moiety could lead to materials with tailored optical and electronic properties. rsc.orgsorbonne-universite.fr

Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of novel metal complexes with interesting catalytic or photoluminescent properties. The development of quinoline-based materials for applications such as corrosion inhibition and oil-water separation further underscores the versatility of this scaffold. tandfonline.com

Interdisciplinary Approaches in Organic Chemistry and Related Fields

The future of quinoline chemistry, and indeed the exploration of compounds like this compound, will be driven by interdisciplinary collaboration. ijppronline.comrsc.org The synergy between synthetic organic chemistry, medicinal chemistry, computational chemistry, and materials science will be essential for unlocking the full potential of this versatile scaffold.

For instance, the design and synthesis of novel this compound analogues will be guided by computational predictions and biological screening data. The development of new materials will require a deep understanding of both the synthetic chemistry and the solid-state physics of the resulting compounds. The discovery of new biological applications will necessitate close collaboration between chemists and biologists to identify targets and elucidate mechanisms of action. nih.govnih.gov This integrated approach will accelerate the pace of discovery and translation of fundamental research into practical applications.

Q & A

Q. What are the common synthetic routes for preparing 8-Pentyloxy-quinolin-2-ylamine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated method includes reacting 8-hydroxyquinoline derivatives with pentyloxy precursors under alkaline conditions (e.g., potassium carbonate in ethanol) . Microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating, reducing time from hours to minutes . Key factors affecting yield include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the pentyloxy chain position and amine proton environment. Aromatic protons in quinoline typically appear between δ 7.5–9.0 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond critical points and ring conformations, essential for verifying substituent orientation .

- HPLC-MS : Validates purity and molecular weight, with ESI+ mode detecting [M+H] ions .

Q. What are the primary research applications of this compound in fluorescence-based studies?

This compound’s quinoline core enables coordination with metal ions, making it a candidate for zinc(II) detection. Modifications at the 2-amine and 8-pentyloxy positions enhance fluorescence quantum yield and selectivity. Applications include:

Q. How is statistical analysis applied to evaluate the biological activity of this compound derivatives?

SPSS or similar software analyzes dose-response curves (e.g., IC values) in bioassays. Key steps include:

- Data normalization : Express results as mean ± SEM from triplicate trials .

- ANOVA/T-tests : Identify significant differences (p < 0.05) in antioxidant or anti-inflammatory activity .

- Correlation analysis : Relate structural features (e.g., substituent electronegativity) to activity trends .

Advanced Research Questions

Q. How can researchers address contradictory spectral data in structural elucidation?

Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes like tautomerism. Strategies include:

- Variable-temperature NMR : Detect conformational changes by analyzing peak coalescence at elevated temperatures .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to identify dominant conformers .

- Multi-method validation : Cross-verify using X-ray diffraction and mass spectrometry .

Q. What experimental design principles optimize selectivity in metal-ion sensing applications?

- Chelator design : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) to block non-target metal coordination .

- pH titration : Determine the optimal pH range where the probe binds zinc(II) but not competing ions like Fe .

- Competition assays : Test selectivity in mixed-ion solutions using fluorescence quenching assays .

Q. How can crystallographic disorder in this compound derivatives be resolved?

Disordered pentyloxy chains complicate refinement. SHELXL strategies include:

Q. What methodologies mitigate variability in biological assay reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.